molecular formula C10H5Br2NO2S2 B11100571 (5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11100571
M. Wt: 395.1 g/mol
InChI Key: NFDKYEDDYDKYIA-XVNBXDOJSA-N
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Description

5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolone ring substituted with a dibromo-hydroxyphenyl group, making it a subject of interest in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolone ring, converting it to a hydroxyl group.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of hydroxythiazolones.

    Substitution: Formation of various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its thiazolone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5Br2NO2S2

Molecular Weight

395.1 g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H5Br2NO2S2/c11-5-1-4(2-6(12)8(5)14)3-7-9(15)13-10(16)17-7/h1-3,14H,(H,13,15,16)/b7-3+

InChI Key

NFDKYEDDYDKYIA-XVNBXDOJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/2\C(=O)NC(=S)S2

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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